5-(2-Thienyl)tetrahydrothiophen-3-one
Overview
Description
5-(2-Thienyl)tetrahydrothiophen-3-one is a heterocyclic compound with the molecular formula C8H8OS2. It is characterized by the presence of a thiophene ring fused to a tetrahydrothiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Thienyl)tetrahydrothiophen-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-thiophenecarboxaldehyde with 1,3-propanedithiol in the presence of a base such as sodium hydride. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(2-Thienyl)tetrahydrothiophen-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
5-(2-Thienyl)tetrahydrothiophen-3-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the synthesis of materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 5-(2-Thienyl)tetrahydrothiophen-3-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The compound’s structural features allow it to participate in various biochemical pathways, potentially affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dihydro-2,2’-bithiophen-4(5H)-one
- 4,5-Dithienyl[1,3]dithiol-2-ones
Uniqueness
5-(2-Thienyl)tetrahydrothiophen-3-one is unique due to its fused ring structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications.
Biological Activity
5-(2-Thienyl)tetrahydrothiophen-3-one is a sulfur-containing heterocyclic compound characterized by its unique fused ring structure, comprising a tetrahydrothiophene ring and a thienyl group. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in antimicrobial and anticancer applications.
- Molecular Formula : CHOS
- CAS Number : 108372-48-1
- IUPAC Name : 5-thiophen-2-ylthiolan-3-one
The compound's structure allows it to participate in diverse chemical reactions, including oxidation, reduction, and electrophilic substitution, which can influence its biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, one study reported that the compound showed inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Preliminary studies have shown that this compound can induce apoptosis in cancer cell lines. A notable study assessed its effects on human cervical (HeLa) and lung (A549) carcinoma cells using the MTT assay. The results indicated a dose-dependent cytotoxic effect, with IC values suggesting significant activity at concentrations as low as 10 μM .
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells. The compound's structural features allow it to modulate enzyme activities or receptor functions, thereby influencing various biochemical pathways. For example, it may inhibit key enzymes involved in cell proliferation or promote pathways leading to programmed cell death (apoptosis).
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is essential to compare it with structurally similar compounds. Below is a comparison table highlighting key differences:
Compound Name | Structure Type | Antimicrobial Activity | Anticancer Activity |
---|---|---|---|
This compound | Heterocyclic with thienyl group | Yes | Yes |
2,3-Dihydro-2,2’-bithiophen-4(5H)-one | Bithiophene derivative | Moderate | Limited |
4,5-Dithienyl[1,3]dithiol-2-ones | Dithiol derivative | Yes | Low |
This table illustrates that while several compounds exhibit antimicrobial properties, this compound stands out for its dual activity against both microbes and cancer cells.
Case Studies
- Antimicrobial Efficacy Study : In a controlled laboratory setting, researchers tested various concentrations of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 μg/mL for S. aureus and 64 μg/mL for E. coli, showcasing its potential as an effective antimicrobial agent.
- Cancer Cell Line Study : A study focused on the effects of the compound on HeLa and A549 cells revealed that treatment with this compound resulted in significant reductions in cell viability after 48 hours. Flow cytometry analysis confirmed increased apoptosis rates correlating with higher concentrations of the compound .
Properties
IUPAC Name |
5-thiophen-2-ylthiolan-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8OS2/c9-6-4-8(11-5-6)7-2-1-3-10-7/h1-3,8H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSSLTFJARJISDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(SCC1=O)C2=CC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8OS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70381217 | |
Record name | 5-(Thiophen-2-yl)thiolan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70381217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108372-48-1 | |
Record name | 5-(Thiophen-2-yl)thiolan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70381217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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